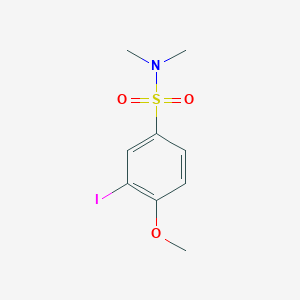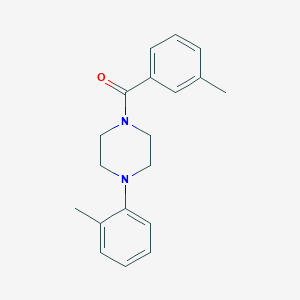
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide, also known as DEHB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DEHB is a benzamide derivative that has been found to exhibit promising biological activity, making it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Studies have shown that 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide can inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has also been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has been found to exhibit various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and angiogenesis. Studies have shown that 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide can reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage. 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines and angiogenic factors, which can contribute to the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has also been found to exhibit low toxicity in normal cells, making it a potentially safe and effective cancer therapy. However, 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Orientations Futures
There are several future directions for research on 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases. Further studies are also needed to fully understand the mechanism of action of 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide can be achieved through a multi-step process involving the reaction of 4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,5-dichloro-4-ethoxyaniline. The final step involves the amidation of the resulting intermediate with ammonia or an amine.
Applications De Recherche Scientifique
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-2-21-14-12(16)7-9(8-13(14)17)15(20)18-10-3-5-11(19)6-4-10/h3-8,19H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHRVZMLSGPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7321731 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5712046.png)
![4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)

